![molecular formula C17H11F3N2O3 B5913535 4-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide CAS No. 5554-20-1](/img/structure/B5913535.png)
4-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide
Übersicht
Beschreibung
4-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide is a synthetic compound with potential therapeutic applications in various fields of medicine. This compound is also known as TFB-TQCA, and it has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of TFB-TQCA involves the inhibition of various cellular pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. These pathways are involved in various cellular processes, including cell proliferation, apoptosis, and inflammation. By inhibiting these pathways, TFB-TQCA can induce apoptosis, inhibit cell proliferation, and reduce inflammation.
Biochemical and Physiological Effects:
TFB-TQCA has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the protection of neurons from oxidative stress and neuroinflammation. These effects are mediated by the inhibition of various cellular pathways, as mentioned above.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using TFB-TQCA in lab experiments is its high potency and specificity. TFB-TQCA has been shown to have a high affinity for its target proteins, thus making it a useful tool for studying various cellular processes. However, one of the limitations of using TFB-TQCA in lab experiments is its potential toxicity. TFB-TQCA has been shown to have cytotoxic effects at high concentrations, thus requiring careful dosing and monitoring.
Zukünftige Richtungen
In the future, TFB-TQCA could be further studied for its potential therapeutic applications in various fields of medicine. For example, TFB-TQCA could be studied for its potential use in combination therapy with other drugs in cancer treatment. Additionally, TFB-TQCA could be studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the synthesis method of TFB-TQCA could be optimized to achieve a higher yield and purity, thus making it more accessible for research purposes.
Conclusion:
In conclusion, TFB-TQCA is a synthetic compound with potential therapeutic applications in various fields of medicine. Its synthesis method has been optimized to achieve a high yield of TFB-TQCA with good purity. TFB-TQCA has been extensively studied for its biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the protection of neurons from oxidative stress and neuroinflammation. TFB-TQCA could be further studied for its potential therapeutic applications in various fields of medicine, and its synthesis method could be optimized to make it more accessible for research purposes.
Synthesemethoden
The synthesis of TFB-TQCA involves the reaction of 3-(trifluoromethyl)aniline with 2-chloro-4-hydroxyquinoline in the presence of a base, followed by the reaction of the resulting intermediate with ethyl oxalyl chloride. The final product is obtained by the reaction of the intermediate with ammonia. This synthesis method has been optimized to achieve a high yield of TFB-TQCA with good purity.
Wissenschaftliche Forschungsanwendungen
TFB-TQCA has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, TFB-TQCA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, TFB-TQCA has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thus reducing inflammation. In neurodegenerative disease research, TFB-TQCA has been shown to protect neurons from oxidative stress and neuroinflammation, thus reducing the risk of neurodegeneration.
Eigenschaften
IUPAC Name |
4-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c18-17(19,20)9-4-3-5-10(8-9)21-15(24)13-14(23)11-6-1-2-7-12(11)22-16(13)25/h1-8H,(H,21,24)(H2,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKFQSZQLFCFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40970879 | |
| Record name | 2,4-Dihydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40970879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201653 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide | |
CAS RN |
5554-20-1 | |
| Record name | 2,4-Dihydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40970879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




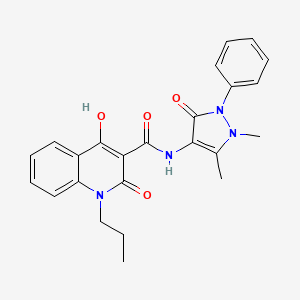

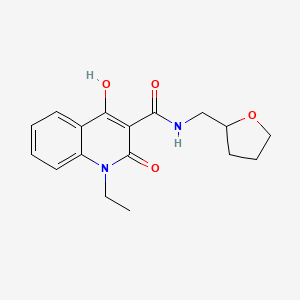

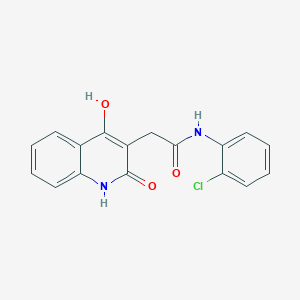
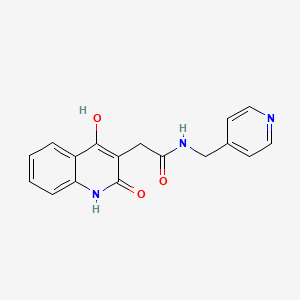
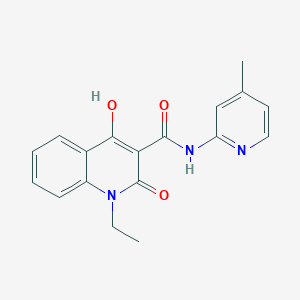
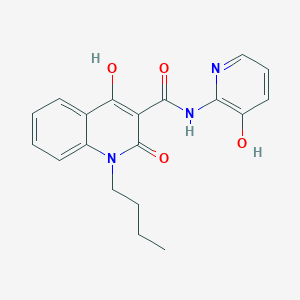
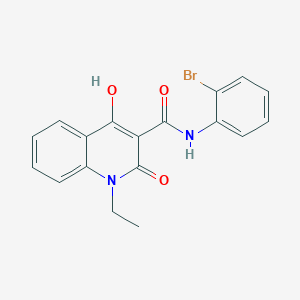

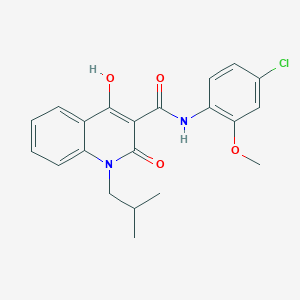
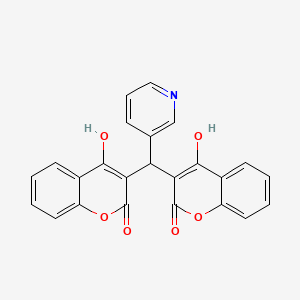
![3,3'-{[4-methoxy-3-(4-morpholinylmethyl)phenyl]methylene}bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913545.png)